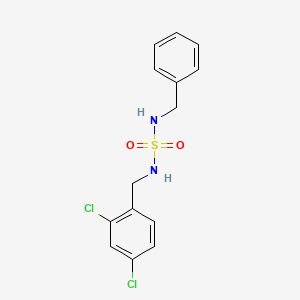

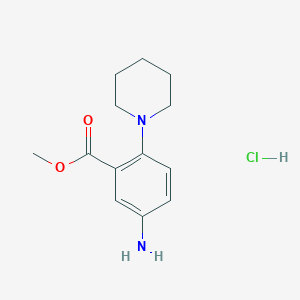

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Sulfamide derivatives as Carbonic Anhydrase Inhibitors (CAIs)

A significant body of research focuses on sulfamide derivatives for their inhibitory action against carbonic anhydrases (CAs), enzymes involved in critical physiological processes like respiration, acid-base balance, and several pathologies including cancer, obesity, and epilepsy. Sulfamide compounds exhibit potent inhibition against various CA isoforms, suggesting their utility in designing therapeutic agents for managing cardiovascular diseases and obesity due to their blood pressure-lowering and organ-protective activities (Carta & Supuran, 2013).

Therapeutic Agent Design

Enzyme Inhibition for Therapeutic Purposes

Sulfamide-based compounds have been explored as inhibitors for a range of enzymes beyond CAs, including aspartic, serine, and metalloproteases, contributing to their applications in designing drugs for treating diseases like HIV, cancer, and hypertension. These compounds' interaction with enzymes—either through direct coordination with a metal ion in metalloenzymes or by replacing essential water molecules in active sites—underscores their versatility in drug design and pharmacological applications (Winum et al., 2006).

Chemical Synthesis and Material Science

Synthesis of Functional Amine Derivatives

Sulfamides, including cyclic sulfamates derived from selective C-H amination, have been utilized in chemical synthesis, particularly in Ni-catalyzed cross-coupling reactions. This process facilitates the production of functional amine derivatives, expanding the applications of C-H amination in synthesis and contributing to the development of new materials and chemical entities (Wehn & Du Bois, 2005).

Environmental Applications

Oxidative Degradation and Water Treatment

Studies on sulfonamide antibiotics, such as sulfamethoxazole, have revealed insights into their oxidative degradation by common oxidants (chlorine, ozone, permanganate), offering a comparative understanding of the removal efficiencies and reaction mechanisms. These findings are relevant for environmental science, particularly in the context of water treatment and the fate of pharmaceutical compounds in aquatic systems (Gao et al., 2014).

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2S/c15-13-7-6-12(14(16)8-13)10-18-21(19,20)17-9-11-4-2-1-3-5-11/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFYWPCNCGBJKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)

![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)

![Methyl 2-amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2768394.png)

![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2768403.png)

![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)

![7-isobutyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768408.png)

![5-methyl-N-(1,3-thiazol-2-yl)-3-{3-[4-(trifluoromethoxy)anilino]acryloyl}-4-isoxazolecarboxamide](/img/structure/B2768409.png)